4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine
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Overview
Description
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the methanesulfonyl and methylphenyl groups through electrophilic aromatic substitution.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, although specific studies would be required to confirm this.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Used in Suzuki cross-coupling reactions.
Thiazole derivatives: Common in medicinal chemistry for their bioactivity.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Properties
CAS No. |
303163-40-8 |
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Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C31H29N3O2S2/c1-22-8-7-11-25(20-22)29-30(37-31(33-29)24-12-14-27(15-13-24)38(3,35)36)26-16-18-32-28(21-26)34(2)19-17-23-9-5-4-6-10-23/h4-16,18,20-21H,17,19H2,1-3H3 |
InChI Key |
QDOKHERMQDOVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N(C)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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